

Synthesis of 6-Bromoindolin-4-ol: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 6-Bromoindolin-4-ol

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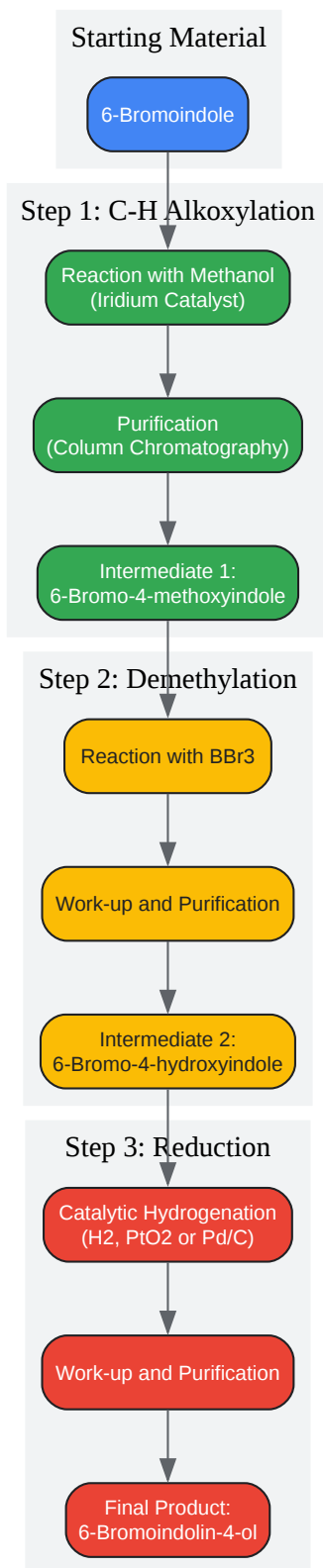
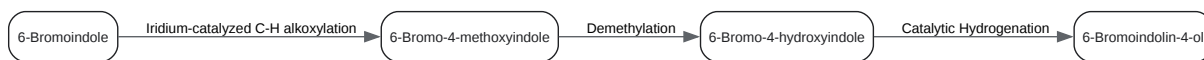
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of **6-Bromoindolin-4-ol**, a valuable heterocyclic building block for use in pharmaceutical research and drug development. The following methodology is intended for researchers and scientists with a background in organic synthesis.

Introduction

Substituted indolinols are important structural motifs in a variety of biologically active compounds. The presence of a bromine atom and a hydroxyl group on the indoline scaffold of **6-Bromoindolin-4-ol** offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. This protocol outlines a three-step synthetic route starting from commercially available 6-bromoindole. The synthesis involves a C-H alkoxylation, followed by demethylation and subsequent reduction of the indole ring.

Overall Reaction Scheme

A multi-step synthesis is employed to produce **6-Bromoindolin-4-ol**. The process begins with the methoxylation of 6-bromoindole, followed by the demethylation of the resulting intermediate to yield 6-bromo-4-hydroxyindole. The final step involves the reduction of the indole to the corresponding indoline.



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